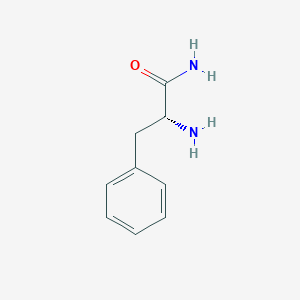
D-フェニルアラニンアミド
概要
説明
D-Phenylalaninamide is a derivative of the amino acid phenylalanine It is an amide formed by the reaction of phenylalanine with ammonia or an amine
科学的研究の応用
D-Phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a calibrator in analytical techniques
作用機序
生化学分析
Biochemical Properties
D-Phenylalaninamide plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as phenylalanine ammonia lyase, which catalyzes the conversion of phenylalanine to cinnamic acid. This interaction is crucial for the production of D-phenylalanine derivatives, which are important building blocks for semi-synthetic penicillins and cephalosporins .
Additionally, D-Phenylalaninamide interacts with D-amino acid aminotransferases, which are enzymes that catalyze the transfer of amino groups from D-amino acids to α-keto acids. This interaction is essential for the synthesis of D-phenylalanine in various microbial systems . The compound’s stability and reactivity make it a valuable tool in biochemical research and industrial applications.
Cellular Effects
D-Phenylalaninamide has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, in K562-D cells, a type of human leukemia cell line, D-Phenylalaninamide has been found to modulate the activity of the mammalian target of rapamycin complex (mTORC), a key regulator of cell growth and proliferation . This modulation can lead to changes in cell cycle progression, apoptosis, and metabolic activity.
Molecular Mechanism
The molecular mechanism of D-Phenylalaninamide involves its binding interactions with specific enzymes and proteins. For instance, it binds to the active site of phenylalanine ammonia lyase, facilitating the conversion of phenylalanine to cinnamic acid . This binding interaction is critical for the enzyme’s catalytic activity and the subsequent production of D-phenylalanine derivatives.
Additionally, D-Phenylalaninamide can act as an inhibitor or activator of certain enzymes, depending on its concentration and the specific enzyme involved. For example, it may inhibit the activity of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids, thereby affecting the levels of D-phenylalanine in cells . These molecular interactions highlight the compound’s versatility and potential for modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Phenylalaninamide can change over time due to its stability and degradation. Studies have shown that the compound remains stable under various conditions, including different pH levels and temperatures . Prolonged exposure to extreme conditions may lead to its degradation, resulting in reduced efficacy and altered cellular effects.
Dosage Effects in Animal Models
The effects of D-Phenylalaninamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical pathways and cellular functions without causing significant toxicity . At higher doses, D-Phenylalaninamide may exhibit toxic or adverse effects, such as oxidative stress and cellular damage.
Metabolic Pathways
D-Phenylalaninamide is involved in several metabolic pathways, including amino acid metabolism and the synthesis of secondary metabolites. It interacts with enzymes such as phenylalanine ammonia lyase and D-amino acid aminotransferases, which play key roles in the conversion of phenylalanine to various derivatives . These interactions can affect metabolic flux and the levels of specific metabolites in cells.
Transport and Distribution
Within cells and tissues, D-Phenylalaninamide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound in various cellular compartments . The distribution of D-Phenylalaninamide can affect its availability and activity in different tissues, influencing its overall efficacy and potential therapeutic applications.
Subcellular Localization
D-Phenylalaninamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with enzymes involved in amino acid metabolism, or to the nucleus, where it can influence gene expression.
準備方法
Synthetic Routes and Reaction Conditions: D-Phenylalaninamide can be synthesized through several methods. One common approach involves the reaction of D-phenylalanine with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of D-Phenylalaninamide often employs enzymatic methods due to their high specificity and efficiency. For example, the use of immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis in a recirculating packed-bed reactor has been shown to produce optically pure D-phenylalanine, which can then be converted to D-Phenylalaninamide .
化学反応の分析
Types of Reactions: D-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
類似化合物との比較
L-Phenylalaninamide: The L-isomer of phenylalaninamide, which has different biological activities.
D-Phenylalanine: The parent amino acid, which is a precursor to D-Phenylalaninamide.
Phenylalanylamide: Another derivative of phenylalanine with similar structural features.
Uniqueness: D-Phenylalaninamide is unique due to its specific stereochemistry (D-isomer) and its ability to interact with enzymes and proteins in a distinct manner compared to its L-isomer and other derivatives. This specificity makes it valuable in research and potential therapeutic applications .
特性
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426470 | |
| Record name | D-Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-59-8 | |
| Record name | (αR)-α-Aminobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-PHENYLALANINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK86OOL9GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the D-Phenylalaninamide's interaction with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide?
A1: Studies using NMR, spin-lattice relaxation rates, viscometry, and flow dichroism reveal a distinct difference in how D-Phenylalaninamide (specifically, L-lysyl-D-phenylalaninamide) interacts with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide. [] The aromatic ring of L-lysyl-L-phenylalaninamide partially inserts itself between DNA base pairs, while the aromatic ring of L-lysyl-D-phenylalaninamide points outwards into the solution. This suggests that the stereochemistry of the phenylalanine residue, dictated by the L-lysyl residue's interaction with the DNA helix, plays a crucial role in determining the aromatic ring's binding site. []
Q2: Has the crystal structure of D-Phenylalaninamide been resolved? What can be learned from its structure?
A3: While the crystal structure of D-Phenylalaninamide itself has not been reported, researchers have crystallized and analyzed similar molecules, such as Pivaloyl-L-prolyl-N-methyl-D-phenylalaninamide. [] This compound, containing D-Phenylalaninamide within its structure, adopts a typical type-II β-bend conformation stabilized by an intramolecular hydrogen bond. [] This information contributes to understanding the structural tendencies of peptides containing D-Phenylalaninamide.
Q3: Are there any known enzymes that specifically act on D-Phenylalaninamide?
A4: Yes, the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 exhibits specific hydrolyzing activity towards D-amino-acid amides, including D-Phenylalaninamide. [] This enzyme, encoded by the daaA gene, shows a preference for substrates with aromatic or hydrophobic side chains. [] Interestingly, despite sequence similarities with DD-peptidases and beta-lactamases, the D-stereospecific amino-acid amidase does not show activity towards their substrates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


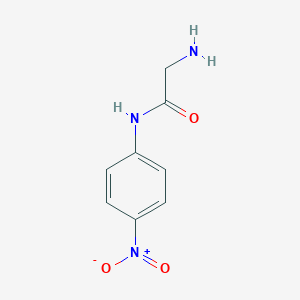
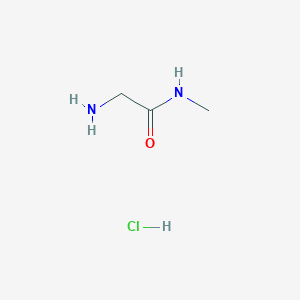

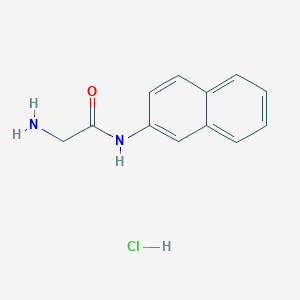
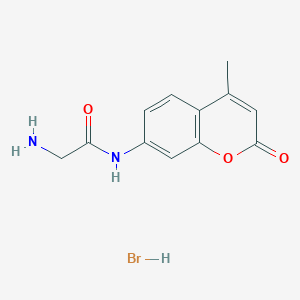






![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)


